molecular formula C24H15ClF3N5O2 B2714413 N-(2-chlorobenzyl)-5-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031650-51-7

N-(2-chlorobenzyl)-5-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No.: B2714413
CAS No.: 1031650-51-7
M. Wt: 497.86
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-5-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C24H15ClF3N5O2 and its molecular weight is 497.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2-chlorobenzyl)-5-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a complex heterocyclic compound with significant potential in medicinal chemistry. Its structure features a 1,2,3-triazole core which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C24H15ClF3N5O2
  • Molecular Weight : 497.86 g/mol
  • CAS Number : 1031650-51-7

The compound's structure includes a chlorobenzyl group and a trifluoromethyl phenyl moiety, which are known to enhance biological activity through various mechanisms.

The biological activity of this compound can be attributed to several key mechanisms:

  • Target Interaction : The 1,2,3-triazole core enables interaction with various biological targets through hydrogen bonding and hydrophobic interactions.
  • Biochemical Pathways : This compound is involved in multiple biochemical pathways, suggesting a broad spectrum of pharmacological effects.
  • Stability and Resistance : The structural stability of triazoles indicates resistance to environmental degradation, which may enhance their therapeutic potential.

Pharmacological Activities

Research has highlighted several pharmacological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, triazole derivatives have shown promising results in inhibiting cancer cell proliferation through apoptosis induction .
  • Antimicrobial Effects : Compounds featuring the triazole moiety are often tested for their antimicrobial properties. The presence of the trifluoromethyl group may enhance these effects by increasing lipophilicity and cellular uptake .

Research Findings and Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

StudyFindings
Reported significant anticancer activity against A-431 and Jurkat cell lines with IC50 values less than standard drugs like doxorubicin.
Explored the structure-activity relationship (SAR) of triazole derivatives indicating that specific substitutions enhance anticancer properties.
Identified potent inhibitors of hepatitis C virus NS5B among related compounds with triazole scaffolds.

Properties

CAS No.

1031650-51-7

Molecular Formula

C24H15ClF3N5O2

Molecular Weight

497.86

IUPAC Name

N-[(2-chlorophenyl)methyl]-5-oxo-3-[3-(trifluoromethyl)phenyl]-1H-triazolo[1,5-a]quinazoline-8-carboxamide

InChI

InChI=1S/C24H15ClF3N5O2/c25-18-7-2-1-4-15(18)12-29-22(34)14-8-9-17-19(11-14)33-21(30-23(17)35)20(31-32-33)13-5-3-6-16(10-13)24(26,27)28/h1-11,32H,12H2,(H,29,34)

SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC(=CC=C5)C(F)(F)F)Cl

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.